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Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid
class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other
fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the
chemical structure and synthesis pathways of amifloxacin, offering valuable insights for
researchers and professionals involved in drug discovery and development.

Chemical Structure

Amifloxacin is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-
0x0-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN403, with a
molar mass of 334.35 g/mol .[2]

The core of the amifloxacin molecule is a quinolone ring system, which is fundamental to its
antibacterial activity. Key structural features include:

o Afluorine atom at the C-6 position, which enhances its antibacterial potency.

o A carboxylic acid group at the C-3 position, essential for its interaction with bacterial DNA
gyrase.
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e A piperazine ring at the C-7 position, which influences the spectrum of activity and

pharmacokinetic properties.

e Aunique methylamino group at the N-1 position, distinguishing it from many other

fluoroquinolones.

Table 1: Chemical Identifiers for Amifloxacin

Identifier Value
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-

IUPAC Name 1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic
acid[3]
CNN1C=C(C(=0)O)C(=0)c2cc(F)c(cc12)N3CC

SMILES (C(=0)0)C(=0)c2cc(F)c(ccl2)
N(C)CC3|2]
InChl=1S/C16H19FN403/c1-18-21-9-

inChi 11(16(23)24)15(22)10-7-12(17)14(8-

n
13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-
2H3,(H,23,24)[2]

CAS Number 86393-37-5[2]

Table 2: Physicochemical Properties of Amifloxacin

Property

Value

Molecular Formula

C16H19FN403

Molar Mass 334.35 g/mol [2]
Appearance Solid
Melting Point 300 °C

Synthesis Pathways

The synthesis of amifloxacin, like other fluoroquinolones, is a multi-step process. A common

and effective strategy involves the application of the Gould-Jacobs reaction, which is a
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cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based
on the methodology described by Wentland, suggests key disconnections at the N-C and N-N
bonds of the quinolone core.[4]

A plausible synthetic route commences with the commercially available starting material, 3-
chloro-4-fluoroaniline.[4][6]
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Step 1: Formation of the Quinolone Core (Gould-Jacobs Reaction)

3-Chloro-4-fluoroaniline Diethyl ethoxymethylenemalonate (EMME)
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A generalized synthesis pathway for amifloxacin.
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Experimental Protocols

The following protocols represent a generalized synthesis scheme for amifloxacin, based on
established methods for fluoroquinolone synthesis.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs
Reaction)

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-
4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).

o Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as
diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can
also be employed to shorten reaction times and improve yields.[8][9]

o Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture.
The product often precipitates upon cooling and can be isolated by filtration. Further
purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-
carboxylate

o Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as
DMF or DMSO.

o Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the
nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or
dimethyl sulfate.

» Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
until the reaction is complete.

o Work-up and Isolation: Quench the reaction with water and extract the product with an
organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated
to yield the N-methylated product.

Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
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e Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-
methylpiperazine in a suitable solvent, such as pyridine or DMSO.

e Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the
reaction can be monitored by TLC.

» Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to
precipitate the product. The solid is collected by filtration, washed with water, and can be
purified by recrystallization.

Step 4: N-Amination

e Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often
challenging step. One approach involves the use of an aminating agent.

» Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating
agents can be used. The reaction is typically carried out in a suitable solvent and may
require the presence of a base.

e Reaction Conditions: The reaction conditions will vary depending on the specific aminating
agent used.

Step 5: Final Methylamination and Hydrolysis

» Methylation: The primary amino group introduced in the previous step is then methylated.
This can be achieved using a methylating agent under appropriate basic conditions.

» Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the
carboxylic acid. This is typically accomplished by heating with an aqueous acid or base,
followed by neutralization to precipitate the final product, amifloxacin.

Table 3: Summary of Key Reactions and Reagents in Amifloxacin Synthesis
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Step Reaction Type Key Reagents
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Nucleophilic Aromatic ) )
3 o 1-Methylpiperazine
Substitution

4 N-Amination Electrophilic aminating agent

) ] Methylating agent, Acid or
5 N-Methylation & Hydrolysis )
Base for hydrolysis

Logical Workflow for Synthesis

The synthesis of amifloxacin follows a logical progression from simple starting materials to the

complex final molecule.

R Amifloxacin

—»‘ N-1 Amination H Final Methylation & Hydrolysis
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(Gould-Jacobs) N-1 Methylation C-7 Piperazine Substitution
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Logical workflow of amifloxacin synthesis.

Conclusion

The chemical structure of amifloxacin, with its key pharmacophoric groups, is well-established
and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-
understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in
constructing the fundamental quinolone scaffold. This guide provides a foundational
understanding for researchers and professionals, paving the way for further exploration and
development in the field of fluoroquinolone antibiotics. Further research to optimize the
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synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable
production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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